molecular formula C8H14N4O4*C6H13N B613683 Boc-L-Dap(N3)-OH*CHA CAS No. 122225-54-1

Boc-L-Dap(N3)-OH*CHA

Cat. No. B613683
CAS RN: 122225-54-1
M. Wt: 230,22*99,18 g/mole
InChI Key:
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Description

Boc-L-Dap(N3)-OH*CHA is a compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a derivative of Boc-protected amino acids, which have been widely used in peptide synthesis. Boc-L-Dap(N3)-OH*CHA is a versatile compound that can be used for the synthesis of various peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Boc-L-Dap(N3)-OH*CHA involves the protection of L-2,3-diaminopropionic acid (L-Dap) with the Boc group, followed by the introduction of an azide group at the amino terminus. The final step involves the conjugation of the protected L-Dap(N3) with chloroacetaldehyde (CHA) to form the desired compound.", "Starting Materials": [ "L-2,3-diaminopropionic acid (L-Dap)", "Boc anhydride", "N,N-dimethylformamide (DMF)", "Sodium azide (NaN3)", "Triethylamine (TEA)", "Chloroacetaldehyde (CHA)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of L-Dap with Boc group", "- L-Dap is dissolved in DMF and cooled to 0-5°C.", "- Boc anhydride and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap as a white solid.", "Step 2: Introduction of azide group", "- Boc-L-Dap is dissolved in DMF and cooled to 0-5°C.", "- NaN3 and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3) as a white solid.", "Step 3: Conjugation with CHA", "- Boc-L-Dap(N3) is dissolved in DMF and cooled to 0-5°C.", "- CHA and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3)-OH*CHA as a yellow solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 4: Deprotection of Boc group", "- Boc-L-Dap(N3)-OH*CHA is dissolved in a mixture of HCl and water.", "- The mixture is stirred at room temperature for 2-3 hours.", "- The pH is adjusted to 8-9 with NaHCO3.", "- The solution is extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain L-Dap(N3)-OH*CHA as a white solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 5: Salt formation", "- L-Dap(N3)-OH*CHA is dissolved in water.", "- NaCl is added to the solution and stirred for 2-3 hours at room temperature.", "- The solution is filtered and the solid is washed with water.", "- The product is obtained as a white solid after drying under vacuum." ] }

CAS RN

122225-54-1

Product Name

Boc-L-Dap(N3)-OH*CHA

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

synonyms

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine

Origin of Product

United States

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